5-(3-Bromophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine-substituted phenyl ring attached to a valeric acid backbone with a ketone functional group at the fifth position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The bromophenyl group may play a role in these interactions due to its electrophilic nature .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic synthesis .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Bromophenyl)-5-oxovaleric acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-oxovaleric acid typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to produce bromobenzene. This reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Friedel-Crafts Acylation: Bromobenzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-bromophenylsuccinic anhydride.
Hydrolysis: The anhydride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The valeric acid moiety can be oxidized to produce corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-(3-Bromophenyl)-5-hydroxyvaleric acid.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
5-(3-Bromophenyl)-5-oxovaleric acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5-oxovaleric acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.
5-(4-Bromophenyl)-5-oxovaleric acid: Similar structure but with the bromine atom at the para position, potentially leading to different steric and electronic effects.
5-(3-Chlorophenyl)-5-oxovaleric acid: Chlorine substituent instead of bromine, which may affect its chemical and biological properties.
Uniqueness
5-(3-Bromophenyl)-5-oxovaleric acid is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This specific substitution pattern can influence its reactivity, binding interactions, and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(3-bromophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUWSBIVLWOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645258 |
Source
|
Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-86-5 |
Source
|
Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.